SD-06
概要
説明
SD-0006は、p38αマイトジェン活性化プロテインキナーゼ(MAPK)の強力かつ選択的な阻害剤です。経口活性のある、ATP競合的ジアリールピラゾール化合物であり、関節リウマチなどの炎症性疾患の治療に大きな可能性を秘めています .
科学的研究の応用
SD-0006 has several applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 alpha MAPK.
Biology: Investigated for its effects on cellular signaling pathways involving p38 alpha MAPK.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Industry: Potential use in the development of anti-inflammatory drugs
作用機序
SD-0006は、p38αMAPKを選択的に阻害することで作用を発揮します。このキナーゼは、炎症性サイトカインの産生に関与しています。p38αMAPKを阻害することで、SD-0006はこれらのサイトカインの産生を減らし、抗炎症効果を発揮します .
生化学分析
Biochemical Properties
SD-06 interacts with p38α MAPK, a protein kinase involved in a variety of cellular processes including inflammation and cell differentiation . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase . This interaction inhibits the phosphorylation activity of the kinase, thereby modulating the biochemical reactions it is involved in .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from primary human monocytes . This suggests that this compound can influence cell function by modulating cell signaling pathways involved in inflammation . Additionally, it has been shown to decrease IL-1β-induced production of prostaglandin E2 in patient-derived rheumatoid arthritis synovial fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of p38α MAPK, thereby preventing the binding of ATP . This inhibits the kinase’s ability to phosphorylate its substrates, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects of p38α MAPK activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in attenuating inflammation . For example, in a study using DBA/1 mice, this compound was administered orally at dosages of 3.75, 7.5, and 15 mg/kg . The compound was found to be highly effective in reducing inflammation, as evidenced by a dose-dependent inhibition of paw swelling .
Metabolic Pathways
Given its role as a p38α MAPK inhibitor, it is likely involved in the MAPK signaling pathway .
Subcellular Localization
Given its role as a p38α MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as p38α MAPK .
準備方法
合成経路および反応条件
SD-0006の合成には、ジアリールピラゾールコアの形成が含まれます。主なステップには次のものがあります。
ピラゾール環の形成: これは通常、ヒドラジン誘導体と1,3-ジケトンの環化によって達成されます。
置換反応: 次に、ピラゾール環は、クロロフェニル基やピリミジニル基など、さまざまな置換基で官能化されます。
工業的生産方法
SD-0006の工業的生産には、上記で説明した合成経路のスケールアップが含まれます。これには、高収率と高純度を確保するための反応条件の最適化、および再結晶やクロマトグラフィーなどの堅牢な精製技術の実装が含まれます .
化学反応の分析
反応の種類
SD-0006は主に次の反応を起こします。
置換反応: ピラゾール環へのさまざまな官能基の導入。
酸化および還元反応: ピラゾール環の置換基の修飾
一般的な試薬と条件
試薬: ヒドラジン誘導体、1,3-ジケトン、クロロフェニル化合物、ピリミジニル化合物、ピペリジニル化合物、およびヒドロキシアセチル化合物。
主要な生成物
これらの反応の主な生成物は、SD-0006自体であり、合成過程でさまざまな中間体が形成されます .
科学研究への応用
SD-0006は、科学研究においていくつかの用途があります。
化学: p38αMAPKの阻害を研究するためのツール化合物として使用されます。
生物学: p38αMAPKを含む細胞シグナル伝達経路への影響について調査されています。
医学: 関節リウマチなどの炎症性疾患の潜在的な治療薬として探索されています。
類似化合物との比較
類似化合物
ドラマピモド: 異なる化学構造を持つ別のp38MAPK阻害剤。
ゴシピチン: 抗炎症作用を持つ天然化合物。
BI-3406: p38αMAPKの選択的阻害剤
独自性
SD-0006は、p38αMAPKに対する高い選択性と経口バイオアベイラビリティが特徴です。これは、新しい抗炎症療法の開発のための有望な候補となっています .
特性
IUPAC Name |
1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQHDWESBRRQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432080 | |
Record name | SD-06 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-80-8 | |
Record name | SD-0006 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SD-0006 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07943 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SD-06 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SD-0006 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SD-06?
A1: this compound is a potent inhibitor of p38α MAP kinase. [, ]
Q2: Could you elaborate on the mechanism of action of this compound on its target?
A2: While the provided research papers don't explicitly detail the exact binding interactions of this compound with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.
Q3: Are there any known structural analogs of this compound, and if so, how do their activities compare?
A3: The provided research papers do not discuss structural analogs of this compound. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).
Q4: Has the crystal structure of this compound in complex with its target been solved?
A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。